methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C6H8BrN3O2 and a molecular weight of 234.05 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is used primarily in research settings.
Mechanism of Action
Target of Action
Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a derivative of 1,2,4-triazole 1,2,4-triazoles are known to interact with various biological targets due to their ability to accept and transfer acyl groups in synthetic reactions .
Mode of Action
It is known that 1,2,4-triazoles can act as ligands for transition metals, forming coordination complexes . These complexes can then interact with biological targets, leading to various biochemical changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of 3-bromo-1H-1,2,4-triazole with methyl acrylate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The triazole ring can participate in redox reactions.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted triazoles.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Ester hydrolysis: 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid.
Scientific Research Applications
Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: A simpler triazole derivative used in similar research applications.
3-bromo-1-methyl-1H-1,2,4-triazole: Another triazole derivative with a methyl group instead of the ester group.
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: A triazole derivative with a nitrile group.
Uniqueness
Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is unique due to its ester functional group, which allows for further chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
methyl 3-(3-bromo-1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOALJVQMMAUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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